molecular formula C8H7F2NO3 B8028132 2,4-Difluoro-3-methoxy-1-methyl-5-nitrobenzene

2,4-Difluoro-3-methoxy-1-methyl-5-nitrobenzene

Cat. No.: B8028132
M. Wt: 203.14 g/mol
InChI Key: KPNBJASTMJDLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-methoxy-1-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H7F2NO3. It is a derivative of benzene, characterized by the presence of two fluorine atoms, a methoxy group, a methyl group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methoxy-1-methyl-5-nitrobenzene typically involves multiple steps. One common method includes the following steps:

    Fluorination: Starting with a suitable precursor such as 2,4-dichloro-3-methoxy-1-methylbenzene, the compound undergoes fluorination using a fluorinating agent like potassium fluoride (KF) in the presence of a catalyst.

    Nitration: The fluorinated intermediate is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methoxy-1-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of electron-withdrawing groups like nitro and fluorine makes the compound susceptible to electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine (Br2) or chlorinating agents can be used under mild conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

    Reduction: 2,4-Difluoro-3-methoxy-1-methyl-5-aminobenzene.

    Oxidation: 2,4-Difluoro-3-methoxy-1-carboxy-5-nitrobenzene.

Scientific Research Applications

2,4-Difluoro-3-methoxy-1-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methoxy-1-methyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms and methoxy group influence the compound’s lipophilicity and binding affinity to target molecules, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-1-methyl-5-nitrobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    2,4-Difluoro-3-methoxy-1-methylbenzene:

    2,4-Difluoro-3-methoxy-5-nitrobenzene: Lacks the methyl group, leading to variations in its properties and applications.

Uniqueness

2,4-Difluoro-3-methoxy-1-methyl-5-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4-difluoro-3-methoxy-1-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-4-3-5(11(12)13)7(10)8(14-2)6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNBJASTMJDLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)OC)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.